

An In-depth Technical Guide to 3-Bromo-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-4-propoxybenzoic acid

Cat. No.: B185377

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-propoxybenzoic acid**, a key substituted aromatic carboxylic acid utilized in advanced chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's fundamental physicochemical and spectroscopic properties, outlines a robust synthesis protocol, explores its chemical reactivity, and discusses its applications as a versatile building block. Emphasis is placed on the causal relationships behind experimental procedures and the structural features that define its utility. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.

Introduction

3-Bromo-4-propoxybenzoic acid (CAS No: 849509-45-1) is a halogenated benzoic acid derivative distinguished by a bromine atom at the meta-position and a propoxy group at the para-position relative to the carboxylic acid function.^{[1][2]} This specific substitution pattern imparts a unique combination of lipophilicity, electronic properties, and reactive handles, making it a valuable intermediate in organic synthesis. Its structural motifs are found in various biologically active molecules, highlighting its potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents.^[3] This guide serves as a detailed resource for understanding and effectively utilizing this compound in a research and development setting.

Physicochemical and Structural Properties

The physical and chemical characteristics of a molecule are foundational to its application. The properties of **3-Bromo-4-propoxybenzoic acid** are dictated by the interplay between the electron-withdrawing carboxylic acid and bromine substituents and the electron-donating, sterically influential propoxy group.

Key Property Data

The essential quantitative properties of **3-Bromo-4-propoxybenzoic acid** are summarized below for quick reference.

Property	Value	Source
CAS Number	849509-45-1	[4]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[4]
Molecular Weight	259.10 g/mol	[4]
IUPAC Name	3-bromo-4-propoxybenzoic acid	[5]
Canonical SMILES	CCCCOC1=C(C=C(C=C1)C(=O)O)Br	[4]
Calculated LogP	3.5	[6]

Note: Experimental data for melting point, boiling point, and pKa are not consistently available in public databases; these values would typically be determined empirically in the laboratory.

Structural Analysis

The unique arrangement of functional groups on the benzene ring governs the molecule's reactivity and interactions.

- Carboxylic Acid Group (-COOH): This primary functional group is acidic and serves as a key site for derivatization, such as amidation or esterification, which is critical for creating compound libraries for biological screening.[\[3\]](#)
- Bromo Group (-Br): The bromine atom is an electron-withdrawing group that influences the acidity of the carboxylic acid. More importantly, it provides a reactive site for carbon-carbon

bond formation via modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling complex molecular architectures.

- Propoxy Group (-O-CH₂CH₂CH₃): This ether linkage increases the molecule's lipophilicity (as indicated by the calculated LogP of 3.5), which can be crucial for modulating pharmacokinetic properties like membrane permeability in drug candidates.^[6] It also acts as an electron-donating group, influencing the regioselectivity of any further electrophilic aromatic substitution.

Caption: Chemical structure of **3-Bromo-4-propoxybenzoic acid**.

Spectroscopic Profile (Theoretical)

Spectroscopic analysis is essential for structure verification and purity assessment. Below are the expected spectral characteristics for **3-Bromo-4-propoxybenzoic acid** based on its structure and data from analogous compounds.^{[7][8]}

- ¹H NMR (Proton Nuclear Magnetic Resonance):
 - -COOH Proton: A broad singlet, typically downfield (>10 ppm), resulting from the acidic proton.
 - Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The proton ortho to the carboxylic acid will be the most deshielded, followed by the proton between the bromo and propoxy groups, and finally the proton ortho to the propoxy group, which will be the most shielded.
 - Propoxy Protons: A triplet for the -OCH₂- group (approx. 4.0 ppm), a sextet for the middle -CH₂- group (approx. 1.8 ppm), and a triplet for the terminal -CH₃ group (approx. 1.0 ppm).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Carbonyl Carbon: A signal in the range of 165-175 ppm.
 - Aromatic Carbons: Six distinct signals for the benzene ring carbons, with chemical shifts influenced by the attached substituents. The carbon attached to the oxygen (C-O) will be

significantly downfield (approx. 155-160 ppm), while the carbon attached to the bromine (C-Br) will be more upfield (approx. 110-120 ppm).

- IR (Infrared) Spectroscopy:
 - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm^{-1} .
 - C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm^{-1} .
 - C-O Stretch (Ether and Acid): Strong bands in the 1200-1300 cm^{-1} region.
 - C-H Stretches (Aromatic and Aliphatic): Signals just above 3000 cm^{-1} for aromatic C-H and just below 3000 cm^{-1} for aliphatic C-H.
- Mass Spectrometry (MS):
 - The molecular ion peak (M^+) would show a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity would be observed at m/z 258 and 260.

Synthesis and Purification Protocol

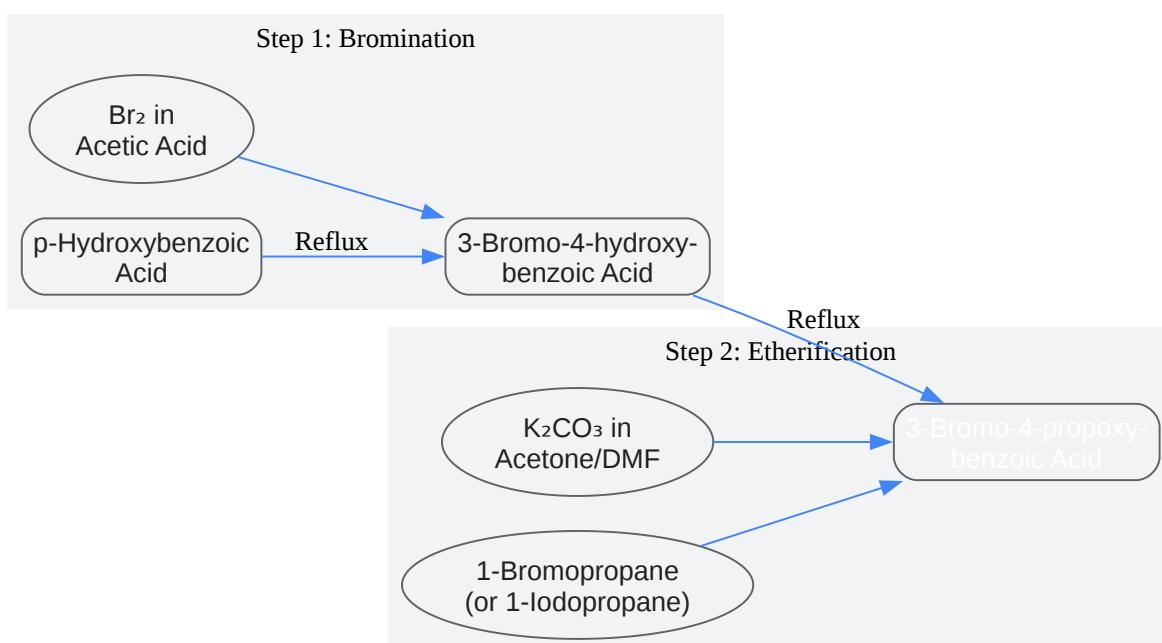
3-Bromo-4-propoxybenzoic acid is most commonly synthesized via a Williamson ether synthesis, starting from the commercially available 3-Bromo-4-hydroxybenzoic acid.^[9] This two-step approach involves the initial synthesis of the precursor followed by the etherification.

Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid

This precursor is prepared by the electrophilic bromination of p-hydroxybenzoic acid.

Protocol:

- Dissolution: Dissolve 4-hydroxybenzoic acid (1.0 eq) in glacial acetic acid by heating with stirring.^[10]
- Bromination: To the boiling solution, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise. The rapid addition to a hot solution is a key experimental choice to ensure homogenous reaction and prevent localized over-bromination.^[10]


- Reflux: Reflux the reaction mixture for 4-6 hours. This provides the necessary activation energy to overcome the deactivating effect of the carboxylic acid group and drive the reaction to completion.[10]
- Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of cold water. The organic product, being insoluble in water, will precipitate out.[10]
- Isolation & Purification: Collect the white precipitate by vacuum filtration. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or glacial acetic acid) to yield pure 3-Bromo-4-hydroxybenzoic acid.[10]

Step 2: Synthesis of 3-Bromo-4-propoxybenzoic acid (Williamson Ether Synthesis)

Protocol:

- Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Bromo-4-hydroxybenzoic acid (1.0 eq), a suitable polar aprotic solvent (e.g., acetone or DMF), and a weak base such as potassium carbonate (K_2CO_3 , ~1.5-2.0 eq).
 - Causality: K_2CO_3 is the base of choice as it is strong enough to deprotonate the phenolic hydroxyl group ($pK_a \sim 8-9$) to form the highly nucleophilic phenoxide ion, but not so strong that it would deprotonate the carboxylic acid ($pK_a \sim 4-5$) or cause side reactions.
- Alkylation: Add 1-bromopropane or 1-iodopropane (1.1-1.2 eq) to the mixture.
 - Causality: A slight excess of the alkylating agent ensures the reaction goes to completion. 1-iodopropane is more reactive but also more expensive; 1-bromopropane is often a cost-effective compromise.
- Reaction: Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After cooling, filter off the inorganic salts (K_2CO_3 and KBr). Evaporate the solvent under reduced pressure.

- Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Acidify the aqueous layer and extract again to recover any unreacted starting material if necessary.
- Purification: Purify the crude product by recrystallization or column chromatography to obtain pure **3-Bromo-4-propoxybenzoic acid**.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **3-Bromo-4-propoxybenzoic acid**.

Applications in Research and Drug Development

The true value of **3-Bromo-4-propoxybenzoic acid** lies in its role as a versatile chemical intermediate. While direct biological applications are not widely reported, its structural components are prevalent in molecules targeting a range of therapeutic areas.

- Scaffold for Medicinal Chemistry: The benzoic acid scaffold is a common feature in many approved drugs.[3] The functional handles on this specific derivative allow for systematic modification to explore structure-activity relationships (SAR). The carboxylic acid can be converted to amides, esters, or other bioisosteres to modulate binding and solubility, while the bromo-substituent allows for the introduction of diverse chemical groups via cross-coupling.
- Intermediate for Bioactive Molecules: Structurally related benzoic acids have been used to develop agents with potential anticancer and anti-inflammatory properties.[3] This molecule serves as a valuable starting material for synthesizing libraries of compounds to be screened against biological targets like protein kinases or inflammatory mediators.[3]
- Materials Science: Substituted benzoic acids can be used as ligands for metal-organic frameworks (MOFs) or as monomers for specialty polymers. The specific properties imparted by the bromo and propoxy groups can be exploited to tune the characteristics of the resulting materials.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **3-Bromo-4-propoxybenzoic acid** is paramount to ensure safety.

- Hazard Identification: This compound is generally classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12] Some sources also indicate it may be harmful if swallowed.[13][14]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12]
- Handling: Avoid breathing dust. Wash hands thoroughly after handling and prevent contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory area.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from strong oxidizing agents.[13]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][13]

Conclusion

3-Bromo-4-propoxybenzoic acid is a strategically functionalized building block with significant potential in medicinal chemistry and materials science. Its well-defined reactive sites—the carboxylic acid for derivatization, the bromo group for cross-coupling, and the propoxy group for modulating lipophilicity—offer chemists a powerful tool for constructing complex molecular targets. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in advancing scientific research.

References

- PubChem. (n.d.). 3-Bromo-4-propylbenzoic acid | C10H11BrO2 | CID 20387043. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
- PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368. National Center for Biotechnology Information.
- Appchem. (n.d.). **3-Bromo-4-propoxybenzoic acid**.
- LookChem. (n.d.). Cas 849509-45-1, **3-BROMO-4-PROPOXYBENZOIC ACID**.
- P&S Chemicals. (n.d.). Product information, **3-Bromo-4-propoxybenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. 849509-45-1|3-Bromo-4-propoxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. appchemical.com [appchemical.com]
- 5. pschemicals.com [pschemicals.com]

- 6. 3-Bromo-4-propylbenzoic acid | C10H11BrO2 | CID 20387043 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-4-propoxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185377#theoretical-properties-of-3-bromo-4-propoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com